molecular formula C11H13F2NO2 B13129211 (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B13129211
M. Wt: 229.22 g/mol
InChI Key: ZACCKEUVRZDSSR-SNVBAGLBSA-N
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Description

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride is a synthetic organic compound It is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which is a bicyclic structure containing two oxygen atoms and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride typically involves several steps:

    Formation of the difluorobenzo[d][1,3]dioxole core: This can be achieved through the reaction of a suitable precursor with fluorinating agents under controlled conditions.

    Introduction of the amine group: The amine group can be introduced via reductive amination or other suitable methods.

    Resolution of the enantiomers: The compound is resolved into its ®-enantiomer using chiral resolution techniques.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the difluorobenzo[d][1,3]dioxole moiety or the amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride: The (S)-enantiomer of the compound, which may have different biological activity.

    1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine: The free base form of the compound.

    1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-ol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

®-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the difluorobenzo[d][1,3]dioxole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H13F2NO2/c1-6(2)10(14)7-3-4-8-9(5-7)16-11(12,13)15-8/h3-6,10H,14H2,1-2H3/t10-/m1/s1

InChI Key

ZACCKEUVRZDSSR-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OC(O2)(F)F)N

Origin of Product

United States

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